Sodium N-methylphenylaminomethanesulfonate
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Overview
Description
Sodium N-methylphenylaminomethanesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a phenyl ring, which is further substituted with a methylamino group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-methylphenylaminomethanesulfonate typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. The reaction conditions usually involve the use of iodine as a catalyst, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves maintaining anhydrous conditions to prevent the decomposition of intermediates and ensuring high yields. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium N-methylphenylaminomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic pH.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
Sodium N-methylphenylaminomethanesulfonate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: The compound is used in biological studies to investigate the effects of sulfonates on cellular processes.
Industry: This compound is used in the formulation of detergents, cosmetics, and other personal care products.
Mechanism of Action
The mechanism of action of Sodium N-methylphenylaminomethanesulfonate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with biological membranes and other surfaces. This interaction can disrupt membrane integrity, leading to various biological effects. The molecular targets and pathways involved include membrane proteins and lipid bilayers.
Comparison with Similar Compounds
Similar Compounds
Sodium N-lauroylsarcosinate: Another surfactant with similar properties but different structural features.
Sodium dodecyl sulfate: A widely used surfactant with a different sulfonate group.
Metamizole: A nonsteroidal anti-inflammatory drug with a similar sulfonate structure but different pharmacological properties.
Uniqueness
Sodium N-methylphenylaminomethanesulfonate is unique due to its specific combination of a phenyl ring, methylamino group, and sulfonate group. This unique structure imparts distinct surfactant properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H10NNaO3S |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
sodium;(N-methylanilino)methanesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-9(7-13(10,11)12)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
XIDHWXUDYZMZID-UHFFFAOYSA-M |
Canonical SMILES |
CN(CS(=O)(=O)[O-])C1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
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